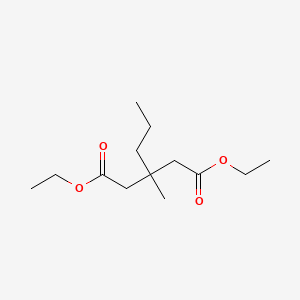
Diethyl 3-methyl-3-propylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-methyl-3-propylpentanedioate is an organic compound with a complex structure. It belongs to the class of esters, which are commonly used in various chemical reactions and industrial applications. This compound is characterized by its unique arrangement of carbon, hydrogen, and oxygen atoms, making it a subject of interest in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-methyl-3-propylpentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-3-propylpentanedioic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-3-propylpentanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 3-methyl-3-propylpentanedioic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-methyl-3-propylpentanedioic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 3-methyl-3-propylpentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 3-methyl-3-propylpentanedioate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another ester with similar reactivity but different structural arrangement.
Ethyl acetoacetate: Used in similar synthetic applications but has a different functional group.
Dimethyl 3-methylglutarate: Structurally similar but with different ester groups.
Uniqueness
Diethyl 3-methyl-3-propylpentanedioate is unique due to its specific arrangement of methyl and propyl groups, which influence its reactivity and applications. Its structure allows for specific interactions in chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
80721-15-9 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
diethyl 3-methyl-3-propylpentanedioate |
InChI |
InChI=1S/C13H24O4/c1-5-8-13(4,9-11(14)16-6-2)10-12(15)17-7-3/h5-10H2,1-4H3 |
InChI Key |
ANESJIFXDTVKGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC(=O)OCC)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















